6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-c]pyridine core, which is a sulfur-containing heterocycle, and is substituted with acetyl, dichlorobenzamido, and carboxamide groups[_{{{CITATION{{{1{Buy 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.benchchem.com/zh/product/b2863335)[{{{CITATION{{{_2{6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases , which play a crucial role in cell cycle regulation.
Mode of Action
This could result in altered cell cycle progression, potentially leading to the death of cancer cells .
Biochemical Pathways
Given its potential role as a cyclin-dependent kinase inhibitor, it may impact pathways related to cell cycle regulation .
Result of Action
As a potential cyclin-dependent kinase inhibitor, it may interfere with cell cycle progression, potentially leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{Buy 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The acetyl group can be oxidized to a carboxylic acid.
Reduction: : The dichlorobenzamido group can be reduced to an amine.
Substitution: : The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.
Reduction: : Formation of 6-Acetyl-2-(2,4-dichlorobenzamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential, particularly in the development of new drugs.
Industry: : It might find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
This compound can be compared to other thieno[2,3-c]pyridine derivatives, which may have similar structures but different substituents. Some similar compounds include:
6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester
6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid amide
Properties
IUPAC Name |
6-acetyl-2-[(2,4-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-8(23)22-5-4-11-13(7-22)26-17(14(11)15(20)24)21-16(25)10-3-2-9(18)6-12(10)19/h2-3,6H,4-5,7H2,1H3,(H2,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMFPAGVFWZOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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